molecular formula C18H22N2O5S B4814592 N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B4814592
M. Wt: 378.4 g/mol
InChI Key: TVARBIUYNKWAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a propylsulfamoyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxyphenylamine: This can be achieved through the reduction of 3-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 4-(propylsulfamoyl)phenol: This involves the sulfonation of 4-propylphenol using chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative.

    Formation of the final compound: The final step involves the reaction of 3-methoxyphenylamine with 4-(propylsulfamoyl)phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-2-[4-(propylsulfamoyl)phenoxy]acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-[4-(propylamino)phenoxy]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.

    Inhibiting or activating specific proteins: Leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.

    Interacting with nucleic acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propionic acid: A compound with a similar methoxyphenyl group but different functional groups, used as a pharmaceutical intermediate.

    4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate: Another compound with a methoxyphenyl group, used in early discovery research.

Uniqueness

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-11-19-26(22,23)17-9-7-15(8-10-17)25-13-18(21)20-14-5-4-6-16(12-14)24-2/h4-10,12,19H,3,11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVARBIUYNKWAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.